2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced by reacting the triazole intermediate with pyrazine-2-carboxylic acid under appropriate conditions.
Final Coupling: The final step involves coupling the triazole-pyrazine intermediate with 4-methylphenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The furan and pyrazine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-Furan-2-ylmethyl-2-phenoxy-acetamide
- 2-(4-Chloro-3,5-dimethyl-phenoxy)-N-furan-2-ylmethyl-acetamide
- N-(2-Furan-2-yl-1-(4H-furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl-benzamide
Uniqueness
The uniqueness of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its combination of the triazole, furan, and pyrazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H18N6O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O2S/c1-14-4-6-15(7-5-14)23-18(27)13-29-20-25-24-19(17-11-21-8-9-22-17)26(20)12-16-3-2-10-28-16/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
SMHNPAKDOZIQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
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